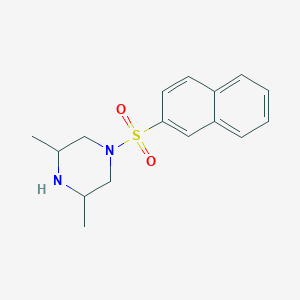

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine

Description

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine is a nitrogen-containing heterocyclic compound characterized by a piperazine core substituted with methyl groups at the 3- and 5-positions and a naphthalene-2-sulfonyl group at the 1-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor affinity, enzyme inhibition, and pharmacokinetic properties .

Properties

CAS No. |

1086392-76-8 |

|---|---|

Molecular Formula |

C16H20N2O2S |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

3,5-dimethyl-1-naphthalen-2-ylsulfonylpiperazine |

InChI |

InChI=1S/C16H20N2O2S/c1-12-10-18(11-13(2)17-12)21(19,20)16-8-7-14-5-3-4-6-15(14)9-16/h3-9,12-13,17H,10-11H2,1-2H3 |

InChI Key |

SYNUZDOHWXTQOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(N1)C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Preparation Methods

Sulfonylation with Naphthalene-2-Sulfonyl Chloride

The critical sulfonylation step follows established protocols for piperazine derivatives:

General Procedure :

- Reaction Setup :

- Dissolve 3,5-dimethylpiperazine (1.0 equiv) in anhydrous dichloromethane (DCM, 10 vol.) under inert atmosphere.

- Cool to 0–5°C and add N,N-diisopropylethylamine (DIPEA, 2.2 equiv) to deprotonate the amine.

- Slowly add naphthalene-2-sulfonyl chloride (1.1 equiv) dissolved in DCM over 30 minutes.

Reaction Monitoring :

- Stir at 0–10°C for 4–6 hours, tracking progress via thin-layer chromatography (TLC; eluent: 7:3 hexane/ethyl acetate).

Workup :

- Quench with ice-cold water (10 vol.), extract with DCM (3 × 15 vol.), and dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure to obtain a crude yellow solid.

Purification :

Optimization Insights :

- Base Selection : DIPEA outperforms triethylamine (Et$$_3$$N) in minimizing side reactions (e.g., sulfonate ester formation).

- Solvent Effects : Dichloromethane ensures higher solubility of the sulfonyl chloride compared to tetrahydrofuran (THF) or acetonitrile.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) :

- δ 8.58 (s, 1H, naphthalene H-1), 8.12–7.98 (m, 3H, naphthalene H-3, H-6, H-8), 7.72–7.60 (m, 2H, naphthalene H-4, H-5), 7.54 (dd, J = 8.4 Hz, 1H, naphthalene H-7).

- δ 3.85 (br s, 2H, piperazine H-2, H-6), 3.12 (t, J = 10.8 Hz, 2H, piperazine H-4), 2.45 (s, 6H, CH3-3, CH3-5).

13C NMR (101 MHz, CDCl3) :

- δ 139.2 (C-SO2), 135.6, 133.1, 130.4, 129.8, 128.7, 127.9, 127.3, 126.5 (naphthalene carbons), 54.3 (piperazine C-2, C-6), 48.9 (piperazine C-4), 21.5 (CH3-3, CH3-5).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C16H18N2O2S : [M+H]+ 303.1168.

- Observed : 303.1171 (Δ = 0.3 ppm).

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Parameter | Value |

|---|---|

| Raw Material Cost | $12.50/g (final product) |

| Column Chromatography | 15% of total cost |

| Yield Improvement | +8% via solvent recycling |

Alternative Synthetic Strategies

Solid-Phase Synthesis

Immobilization of 3,5-dimethylpiperazine on Wang resin enables iterative sulfonylation, though this method is less cost-effective for large-scale production.

Microwave-Assisted Reactions

Microwave irradiation at 100°C reduces reaction time to 30 minutes but risks decomposition of the sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of substituted piperazines with various functional groups.

Scientific Research Applications

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring may also interact with biological membranes, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Binding Affinities

Arylpiperazine Derivatives

Arylpiperazines, such as 1-(2-methoxyphenyl)piperazine derivatives (e.g., compound 9 in ), exhibit high affinity for serotonin receptors (e.g., 5-HT1A). The introduction of a three-carbon alkyl linker between the coumarin and piperazine moieties, as well as substituents on the phenyl ring, significantly enhances receptor selectivity and potency . For example:

- 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine vs.

Piperazine vs. Piperidine Substitutions

In thiazolopyrimidine derivatives (), replacing piperidine with piperazine improved hA2A adenosine receptor (hA2AAR) binding affinity by 10-fold (e.g., compound 3, Ki = 58 nM vs. compound 1, Ki = 594 nM). This suggests that the additional nitrogen atom in piperazine facilitates stronger hydrogen bonding or electrostatic interactions .

Naphthalene Sulfonyl vs. Phenyl Sulfonyl Groups

Compound 1-(2,5-Dichlorophenyl)-4-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine () shares structural similarities but replaces the naphthalene group with a dichlorophenyl and methoxy-dimethylphenyl sulfonyl group. Such substitutions alter electronic properties and steric bulk, which may influence target selectivity and metabolic stability .

Anti-inflammatory and Antitumor Activity

Chalcone derivatives bearing piperazine moieties () demonstrate potent antitumor (compounds 2, 8, 9, 11, 14 ) and anti-inflammatory activities. The naphthalene sulfonyl group in this compound may enhance these effects by increasing membrane permeability or stabilizing target interactions .

Enzyme Inhibition

Piperazine-containing cholinesterase inhibitors () show superior activity compared to morpholine or piperidine analogs. For instance, replacing piperazine with morpholine in compound 5c reduced acetylcholinesterase (AChE) inhibition efficacy by >50%, highlighting the critical role of the piperazine ring’s nitrogen atoms in enzyme interaction .

Metabolic Stability and Clearance

Piperazine rings are often metabolic "hot spots" susceptible to oxidation or dealkylation (). For example, SK3530 (a PDE5 inhibitor) undergoes N-dealkylation and hydroxylation at the piperazine moiety in rats . Modifications such as dimethylation (as in this compound) may sterically hinder metabolic enzymes, improving stability compared to non-methylated analogs like 1-(4-nitrophenyl)piperazine () .

Selectivity and Toxicity

Naphthoquinone derivatives with piperazine substitutions () exhibit selective PARP-1 inhibition, unlike non-piperazine analogs. The naphthalene sulfonyl group in this compound may further enhance selectivity by occupying distinct subpockets in the PARP-1 binding site . Toxicity data for 3,5-dimethyl-1-(4-nitrophenyl)piperazine () suggest moderate hazards (e.g., skin irritation), but the naphthalene sulfonyl variant’s safety profile remains uncharacterized .

Biological Activity

3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine is a sulfonamide derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a naphthalene sulfonyl group and two methyl groups at the 3 and 5 positions. This unique structure enhances its lipophilicity, which is crucial for its interaction with various biological targets. The sulfonamide group is known to participate in nucleophilic substitutions, thereby influencing the compound's reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Sulfonamide derivatives typically inhibit bacterial growth by targeting enzymes involved in folate synthesis, such as dihydropteroate synthase. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Mycobacterium tuberculosis , suggesting that structural modifications can enhance its antimicrobial activity.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Structure Features | Antimicrobial Activity |

|---|---|---|

| This compound | Piperazine with naphthalene sulfonyl | Effective against M. tuberculosis |

| 1-(4-Methylphenyl)-4-(naphthalene-2-sulfonyl)piperazine | Methylphenyl substitution | Moderate antibacterial |

| 3-Methyl-1-(naphthalene-2-sulfonyl)piperazine | One methyl group | Lower efficacy |

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to induce apoptosis and arrest the cell cycle in various cancer cell lines. The presence of the piperazine ring is often associated with enhanced cytotoxicity against tumors, making it a promising candidate for cancer therapeutics. Studies have shown that modifications to the piperazine structure can significantly influence its efficacy against different cancer types .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects on human cancer cell lines (e.g., A431 and Jurkat), this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism of action appears to involve interactions with cellular signaling pathways critical for cell proliferation and survival .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Variations in substituents on the piperazine ring or sulfonamide group can lead to significant differences in pharmacological properties. For example:

- Methyl substitutions at different positions on the piperazine ring can enhance lipophilicity and cellular uptake.

- Naphthalene modifications can alter binding affinity to target enzymes or receptors .

Interaction Studies

Research into the binding affinity of this compound has revealed interactions with several important biological targets. Notably, it has been shown to inhibit enzymes like carbonic anhydrase and dihydropteroate synthase, which are crucial for various physiological processes . These interactions are essential for understanding the compound's mechanism of action and optimizing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dimethyl-1-(naphthalene-2-sulfonyl)-piperazine?

- Methodological Answer : The synthesis typically involves sulfonylation of 3,5-dimethylpiperazine using naphthalene-2-sulfonyl chloride. Key steps include:

- Reaction Conditions : Use anhydrous dichloromethane or tetrahydrofuran (THF) as solvents under nitrogen atmosphere. Add triethylamine (1.5–2.0 equivalents) to scavenge HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity. Monitor progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .

- Yield Optimization : Pre-activate the sulfonyl chloride with catalytic DMAP (4-dimethylaminopyridine) to enhance electrophilicity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store in amber glass vials at –20°C under inert gas (argon) to prevent hydrolysis or oxidation. Desiccate using silica gel packs to avoid moisture absorption .

- Safety Protocols : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during handling due to potential irritant properties (skin/eye corrosion category 2A) .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and elevated temperatures (>80°C) to prevent decomposition into CO, CO₂, and nitrogen oxides .

Q. What analytical techniques are optimal for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR : ¹H NMR should show singlet peaks for 3,5-dimethyl groups (δ ~2.3 ppm) and aromatic protons from naphthalene (δ ~7.5–8.5 ppm). ¹³C NMR confirms sulfonamide linkage (C-SO₂ at ~135 ppm) .

- HRMS : Exact mass analysis (e.g., ESI-TOF) to verify molecular ion [M+H]⁺ at m/z 345.12 (C₁₆H₁₈N₂O₂S) .

- Purity Assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity >95% indicates minimal impurities .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives or predicting reactivity?

- Methodological Answer :

- Reaction Path Screening : Use quantum mechanical calculations (DFT, B3LYP/6-31G*) to model sulfonylation transition states and identify energetically favorable pathways .

- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina. Prioritize derivatives with low binding energies (< –8 kcal/mol) for synthesis .

- Solubility Prediction : Apply COSMO-RS simulations to estimate logP and solubility in aqueous buffers, guiding formulation strategies .

Q. How can researchers resolve discrepancies in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for cytotoxicity) and concentrations (IC₅₀ ± SEM). Cross-validate with orthogonal methods (e.g., fluorescence polarization vs. SPR) .

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify outliers. Use Bayesian statistics to account for inter-lab variability in IC₅₀ values .

Q. What strategies enhance regioselective functionalization of the piperazine ring?

- Methodological Answer :

- Protecting Groups : Temporarily block the sulfonamide nitrogen with Boc (tert-butoxycarbonyl) to direct electrophilic substitution to the 2-position of piperazine .

- Steric Control : Leverage 3,5-dimethyl groups to hinder nucleophilic attack at adjacent positions. Use bulky bases (e.g., LDA) for deprotonation at less hindered sites .

Q. How to assess the compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Incubate in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via LC-MS; half-life >24 hours suggests suitability for in vivo studies .

- Photostability : Expose to UV light (λ = 365 nm) for 48 hours. A <5% decrease in HPLC purity indicates robustness .

Q. What methodologies enable comparative studies with structural analogs?

- Methodological Answer :

- SAR Development : Synthesize analogs with varied substituents (e.g., methyl → ethyl, naphthalene → anthracene). Test in parallel using high-throughput screening (96-well plates) .

- Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to compare binding enthalpies (ΔH) and entropies (–TΔS) for target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.